Cyclopropyl(3,4-dichlorophenyl)methanamine
Overview
Description
Cyclopropyl(3,4-dichlorophenyl)methanamine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.1 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by the presence of a cyclopropyl group attached to a 3,4-dichlorophenyl ring, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3,4-dichlorophenyl)methanamine typically involves the reaction of cyclopropylamine with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and BenchChem provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3,4-dichlorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(3,4-dichlorophenyl)ketone, while reduction may produce cyclopropyl(3,4-dichlorophenyl)methanol.
Scientific Research Applications
Cyclopropyl(3,4-dichlorophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(3,4-dichlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride: This compound has a similar structure but with methoxy groups instead of chlorine atoms.
(S)-cyclopropyl(3,4-dichlorophenyl)methanamine: This is the enantiomer of the compound, which may have different biological activities.
Uniqueness
Cyclopropyl(3,4-dichlorophenyl)methanamine is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
cyclopropyl-(3,4-dichlorophenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQBDKWNINNFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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